

Application Notes and Protocols for Dyeing Plastic Materials with Solvent Orange 14

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Solvent Orange 14** for coloring various plastic materials. This document includes key performance data, detailed experimental protocols for laboratory-scale applications, and standardized testing procedures to evaluate the quality of the dyed plastics.

Introduction to Solvent Orange 14

Solvent Orange 14 is a synthetic azo dye known for its vibrant orange-red hue.[1][2][3] It exhibits excellent solubility in a range of organic solvents and is widely used for coloring non-polar materials such as oils, waxes, and a variety of plastics.[1][2] Its molecular structure allows it to form stable solutions within the polymer matrix, resulting in transparent and brilliant colorations.

Physicochemical Properties of Solvent Orange 14

A summary of the key physical and chemical properties of **Solvent Orange 14** is presented in the table below.



Property	Value	Reference
CI Name	Solvent Orange 14	
CAS Number	6368-70-3	-
Molecular Formula	C22H17N5	-
Appearance	Orange-red powder or granules	_
Melting Point	Approx. 120–130°C	-
Solubility	Soluble in organic solvents (e.g., toluene, xylene, acetone, ethanol); Insoluble in water.	-

Application in Plastic Materials

Solvent Orange 14 is suitable for coloring a wide array of thermoplastic resins. Its compatibility and performance characteristics, such as heat stability and lightfastness, are crucial for achieving desired results in the final plastic products.

Compatibility with Various Polymers

The following table summarizes the suitability of **Solvent Orange 14** for use in different plastic materials.



Polymer	Suitability
Polystyrene (PS)	•
Styrene Acrylonitrile (SAN)	•
Rigid Polyvinyl Chloride (RPVC)	•
Polyamide 66 (PA66)	0
Polyester Fiber (PES)	0
Styrene-Butadiene Block Copolymer (SB)	•
Polymethyl Methacrylate (PMMA)	•
Polyphenylene Oxide (PPO)	•
Polyamide 6 (PA6)	0
Polycarbonate (PC)	•
Acrylonitrile Butadiene Styrene (ABS)	•
Polybutylene Terephthalate (PBT)	0
Polyethylene Terephthalate (PET)	0
(● Suitable, ○ Limited Suitability)	

Performance Data

Quantitative data on the heat stability and lightfastness of **Solvent Orange 14** in specific plastics is not extensively available in the public domain. The following table provides estimated values based on data for similar solvent dyes (e.g., Solvent Orange 60) and general industry knowledge. It is crucial to perform specific testing for each application.



Property	Polystyrene (PS)	Polycarbon ate (PC)	РММА	ABS	PET
Heat Stability (°C, 5 min)	~280	~300	~280	~260	~280
Lightfastness (Blue Wool Scale)	6-7	7	7	6	6-7
Typical Concentratio n (Transparent)	0.02-0.05%	0.02-0.05%	0.02-0.05%	0.02-0.05%	0.02-0.05%

Experimental Protocols

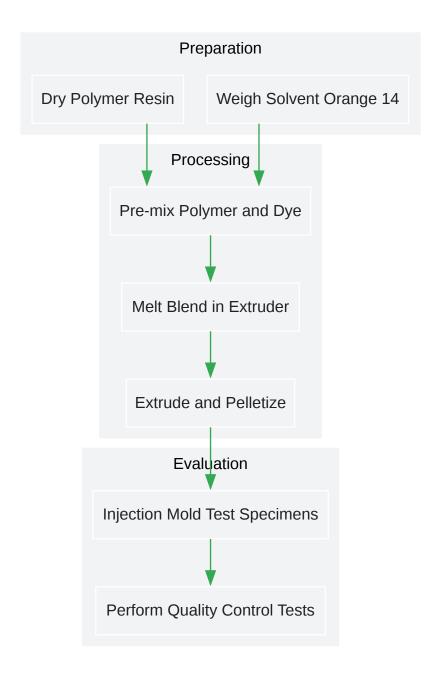
The following protocols describe the general procedures for incorporating **Solvent Orange 14** into plastic materials in a laboratory setting.

Protocol 1: Direct Melt Blending

This method is suitable for small-scale experiments and for polymers that are thermally stable at the processing temperatures.

Workflow for Direct Melt Blending





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Caption: Workflow for direct melt blending of **Solvent Orange 14** into plastics.

Materials and Equipment:

- Plastic resin (e.g., Polystyrene pellets)
- Solvent Orange 14 powder



- Laboratory-scale twin-screw extruder
- Injection molding machine
- Drying oven
- Analytical balance

Procedure:

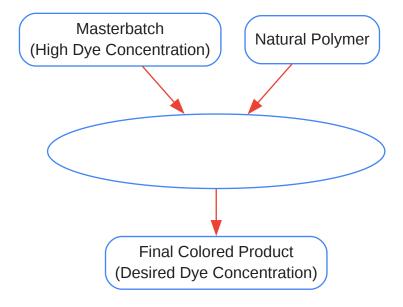
- Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.
- Weighing: Accurately weigh the required amount of Solvent Orange 14 based on the desired concentration (e.g., 0.05% w/w).
- Pre-mixing: In a sealed container, combine the dried polymer pellets and the dye powder.
 Shake vigorously for 2-3 minutes to ensure a homogenous mixture.
- Extrusion:
 - Set the temperature profile of the extruder appropriate for the specific polymer. For example, for Polystyrene, a profile from 180°C to 220°C can be used.
 - Feed the pre-mixed material into the extruder.
 - The screw speed should be adjusted to ensure proper mixing and dispersion of the dye.
- Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath. Pelletize the cooled strands.
- Specimen Preparation: Dry the colored pellets and use an injection molding machine to produce standardized test specimens (e.g., color plaques).

Protocol 2: Masterbatch Preparation and Dilution

The masterbatch method is a common industrial practice that ensures better dispersion and handling of the colorant.



Logical Relationship in Masterbatch Coloration



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Caption: Logical flow of using a masterbatch for coloring plastics.

Materials and Equipment:

- Carrier resin (compatible with the final polymer)
- Solvent Orange 14 powder
- High-intensity mixer
- Twin-screw extruder
- Natural polymer for let-down

Procedure:

- Masterbatch Formulation:
 - Calculate the formulation for a masterbatch with a high concentration of Solvent Orange
 14 (e.g., 10-20% w/w) in a suitable carrier resin.



- Thoroughly mix the dye and the carrier resin in a high-intensity mixer.
- Masterbatch Compounding:
 - Melt compound the mixture using a twin-screw extruder to ensure excellent dispersion of the dye.
 - Pelletize the resulting masterbatch.
- Let-down Process:
 - Calculate the required amount of masterbatch to be blended with the natural (uncolored) polymer to achieve the final desired color concentration.
 - Dry both the masterbatch and the natural polymer as required.
 - Tumble-mix the masterbatch and the natural polymer pellets.
- Final Processing:
 - Process the mixture using injection molding or extrusion to produce the final colored plastic parts.

Standardized Testing Protocols

To ensure the quality and performance of the dyed plastic, the following standardized tests should be performed on the prepared specimens.

Color Measurement

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Procedure:

- Use a spectrophotometer to measure the color coordinates (e.g., CIELAB Lab*) of the colored plastic specimen.
- Compare the color values to a reference standard to determine the color difference (ΔΕ*).



• A ΔE* value is a single number that represents the "distance" between two colors.

Lightfastness Testing

Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

Procedure:

- Expose the colored plastic specimens to a xenon arc lamp, which simulates the spectrum of natural daylight, under controlled conditions of temperature and humidity.
- Simultaneously expose a set of Blue Wool standards (rated 1 to 8, where 8 is the most lightfast).
- Periodically compare the fading of the specimen to the fading of the Blue Wool standards.
- The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Heat Stability Testing

Standard: Based on principles from DIN EN 12877-3:2000.

Procedure:

- Hold the colored plastic material at various elevated temperatures (e.g., in 20°C increments)
 in an injection molding machine for a specified residence time (e.g., 5 minutes).
- Mold specimens at each temperature.
- Measure the color difference (ΔE*) between the specimens molded at different temperatures and a reference specimen molded at the lowest processing temperature.
- The heat stability is the maximum temperature at which the color change remains within an
 acceptable tolerance (e.g., ΔE* ≤ 3).

Safety Precautions



- When handling Solvent Orange 14 powder, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask to avoid inhalation and skin contact.
- Ensure adequate ventilation in the processing area to minimize exposure to any potential fumes from the heated polymer and dye.
- Consult the Safety Data Sheet (SDS) for **Solvent Orange 14** for detailed safety and handling information.

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